molecular formula C11H12BrNO3 B1454907 Methyl 2-(2-acetamido-4-bromophenyl)acetate CAS No. 1182284-46-3

Methyl 2-(2-acetamido-4-bromophenyl)acetate

Cat. No. B1454907
M. Wt: 286.12 g/mol
InChI Key: LCQMFPAASSGQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-acetamido-4-bromophenyl)acetate” is a chemical compound with the molecular formula C11H12BrNO3 . It is a complex organic compound that falls under the category of acetates .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-acetamido-4-bromophenyl)acetate” is characterized by the presence of an acetamido group (NHCOCH3) and a bromophenyl group (C6H4Br) attached to an acetate group (COOCH3) . The presence of these functional groups contributes to the unique chemical properties of this compound .

Scientific Research Applications

Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives

Research has identified the synthesis process of compounds related to Methyl 2-(2-acetamido-4-bromophenyl)acetate, specifically focusing on antimicrobial applications. The study by Fuloria et al. (2014) outlines the esterification of p-bromo-m-cresol leading to various compounds with potential antimicrobial activities. Notably, the creation of N-(substituted benzylidiene)-2-(4-bromo-3-methyl phenoxy)acetamide and its derivatives demonstrates a method for producing compounds evaluated for antibacterial and antifungal purposes (N. Fuloria, S. Fuloria, R. Gupta, 2014).

Natural Antioxidants from Marine Algae

Another study highlights the isolation of nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to Methyl 2-(2-acetamido-4-bromophenyl)acetate. These compounds exhibit potent scavenging activity against free radicals, suggesting their utility as natural antioxidants in food and pharmaceuticals. The study by Li et al. (2012) explores these compounds' radical scavenging and moderate activity against ABTS radicals, emphasizing their potential application as natural antioxidants (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2012).

Ligand-Free Palladium Catalysed Heck Reaction

Willans et al. (2003) detail the use of ligand-free palladium catalysis in coupling substituted aryl bromides with methyl 2-acetamido acrylate, leading to the synthesis of substituted phenylalanines. This process demonstrates a key step in synthesizing enantiopure compounds, showcasing high enantioselectivities and potential applications in developing pharmaceuticals (C. Willans, Jan M. C. A. Mulders, J. G. Vries, A. D. Vries, 2003).

properties

IUPAC Name

methyl 2-(2-acetamido-4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10-6-9(12)4-3-8(10)5-11(15)16-2/h3-4,6H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQMFPAASSGQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257452
Record name Methyl 2-(acetylamino)-4-bromobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-acetamido-4-bromophenyl)acetate

CAS RN

1182284-46-3
Record name Methyl 2-(acetylamino)-4-bromobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182284-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(acetylamino)-4-bromobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-acetamido-4-bromophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-acetamido-4-bromophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-acetamido-4-bromophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-acetamido-4-bromophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-acetamido-4-bromophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-acetamido-4-bromophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.